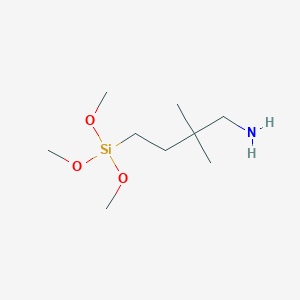

4-Amino-3,3-dimethylbutyltrimethoxysilane

Vue d'ensemble

Description

4-Amino-3,3-dimethylbutyltrimethoxysilane is a chemical compound with the molecular formula C9H23NO3Si . It has a molecular weight of 221.37 g/mol . This compound is also known by other names such as AMINONEOHEXYLTRIMETHOXYSILANE .

Molecular Structure Analysis

The molecular structure of 4-Amino-3,3-dimethylbutyltrimethoxysilane can be represented by the InChI string:InChI=1S/C9H23NO3Si/c1-9(2,8-10)6-7-14(11-3,12-4)13-5/h6-8,10H2,1-5H3 . The Canonical SMILES representation is CC(C)(CCSi(OC)OC)CN . Physical And Chemical Properties Analysis

4-Amino-3,3-dimethylbutyltrimethoxysilane has a boiling point of 230°C . It has a density of 0.977 g/mL and a refractive index of 1.4302 at 20°C .Applications De Recherche Scientifique

Surface Modification and Functionalization

4-Amino-3,3-dimethylbutyltrimethoxysilane: is widely used in surface modification to introduce amino groups onto various substrates. This functionalization process enhances the adhesion properties of materials, making it valuable in coatings and adhesive formulations. The presence of the amino group allows for further chemical reactions, enabling the coupling of biomolecules or other chemical entities .

Silane Coupling Agent in Composites

As a silane coupling agent, this compound plays a crucial role in improving the interfacial bonding between inorganic fillers and organic polymers. It’s particularly useful in fiberglass composites, where it enhances the mechanical strength and thermal stability by forming strong covalent bonds between the glass fibers and the resin matrix .

Corrosion Protection

The application of 4-Amino-3,3-dimethylbutyltrimethoxysilane in metal treatment provides a protective layer that inhibits corrosion. The trimethoxysilane group reacts with the hydroxyl groups on metal surfaces, forming a durable and hydrophobic coating that shields the metal from oxidative elements .

Biomedical Research

In biomedical research, this silane is used for modifying the surface of medical devices and implants. It improves biocompatibility and reduces the risk of bacterial adhesion. Additionally, it can be used to immobilize enzymes or proteins on surfaces for biosensor applications .

Paper Relic Preservation

Recent studies have shown the potential of using organosilanes, including 4-Amino-3,3-dimethylbutyltrimethoxysilane , as reinforcement agents in the preservation of paper relics. They provide thermal and chemical stability, which is essential for the long-term preservation of historical documents .

Hydrophobic Coatings

Due to its ability to react with moisture and form a cross-linked network, 4-Amino-3,3-dimethylbutyltrimethoxysilane is used in creating hydrophobic coatings. These coatings are applied to various surfaces, such as textiles and electronics, to impart water-resistant properties .

Each of these applications leverages the unique chemical structure of 4-Amino-3,3-dimethylbutyltrimethoxysilane, which contains both organic and inorganic elements, allowing for versatile interactions and functionalities in scientific research. The compound’s molecular formula is

C9H23NO3Si C_9H_{23}NO_3Si C9H23NO3Si

and it has a molecular weight of 221.37 g/mol . Its ability to form stable Si–O–Si bonds is a key feature that contributes to its effectiveness in the aforementioned applications. If you need further details or have specific questions about any of these applications, feel free to ask!Safety and Hazards

Mécanisme D'action

Target of Action

4-Amino-3,3-dimethylbutyltrimethoxysilane is a type of organomethoxysilane . It is primarily used as a chemical intermediate in the synthesis of various organic silicon compounds . The primary targets of this compound are the reactants in these synthesis reactions.

Mode of Action

The compound acts as a reactant in organic synthesis reactions, particularly in the synthesis of organosilicon compounds . It interacts with other reactants under specific conditions to form new compounds. The exact mode of action depends on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

As a chemical intermediate, 4-Amino-3,3-dimethylbutyltrimethoxysilane is involved in various biochemical pathways related to the synthesis of organosilicon compounds . The downstream effects of these pathways depend on the specific compounds that are synthesized.

Result of Action

The primary result of the action of 4-Amino-3,3-dimethylbutyltrimethoxysilane is the synthesis of new organosilicon compounds . These compounds can have a wide range of molecular and cellular effects, depending on their specific structures and properties.

Action Environment

The action of 4-Amino-3,3-dimethylbutyltrimethoxysilane is influenced by various environmental factors. For example, it reacts slowly with moisture or water , which can affect its stability and efficacy in reactions. Furthermore, it should be handled in a well-ventilated area to avoid inhalation .

Propriétés

IUPAC Name |

2,2-dimethyl-4-trimethoxysilylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NO3Si/c1-9(2,8-10)6-7-14(11-3,12-4)13-5/h6-8,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJDMKUPUUYDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC[Si](OC)(OC)OC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620408 | |

| Record name | 2,2-Dimethyl-4-(trimethoxysilyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157923-74-5 | |

| Record name | A 1637 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157923-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-4-(trimethoxysilyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

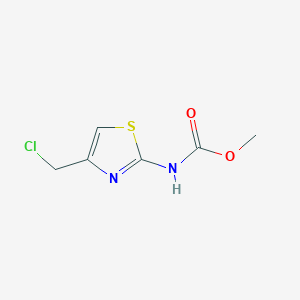

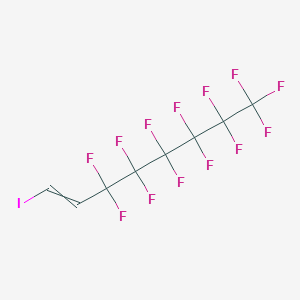

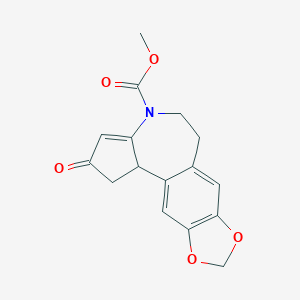

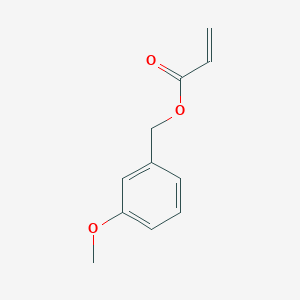

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B119197.png)

![2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B119210.png)